Diethyl [(4-ethoxyphenyl)methyl](ethyl)propanedioate
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Overview
Description
Diethyl (4-ethoxyphenyl)methylpropanedioate is an organic compound that belongs to the class of esters It is a derivative of diethyl malonate, where the hydrogen atoms are replaced by ethyl and (4-ethoxyphenyl)methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-ethoxyphenyl)methylpropanedioate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol. The resulting enolate ion is then alkylated with an appropriate alkyl halide, such as (4-ethoxyphenyl)methyl bromide, under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of Diethyl (4-ethoxyphenyl)methylpropanedioate follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-ethoxyphenyl)methylpropanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides and strong bases.
Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Decarboxylation: Heating the compound with aqueous hydrochloric acid leads to decarboxylation, resulting in the formation of substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the deprotonation of diethyl malonate to form the enolate ion.
Alkyl Halides: Such as (4-ethoxyphenyl)methyl bromide, used for alkylation reactions.
Aqueous Hydrochloric Acid: Employed in hydrolysis and decarboxylation reactions.
Major Products Formed
α-Substituted Malonic Esters: Formed through alkylation reactions.
Substituted Monocarboxylic Acids: Resulting from hydrolysis and decarboxylation.
Scientific Research Applications
Diethyl (4-ethoxyphenyl)methylpropanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl (4-ethoxyphenyl)methylpropanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: The parent compound, which is less substituted and has different reactivity.
Ethyl Acetoacetate: Another ester with similar reactivity but different substitution patterns.
Uniqueness
Diethyl (4-ethoxyphenyl)methylpropanedioate is unique due to the presence of the (4-ethoxyphenyl)methyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
34928-28-4 |
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Molecular Formula |
C18H26O5 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
diethyl 2-[(4-ethoxyphenyl)methyl]-2-ethylpropanedioate |
InChI |
InChI=1S/C18H26O5/c1-5-18(16(19)22-7-3,17(20)23-8-4)13-14-9-11-15(12-10-14)21-6-2/h9-12H,5-8,13H2,1-4H3 |
InChI Key |
NNZCBLRDAALREI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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